molecular formula C10H16N4O B13360315 (5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B13360315
M. Wt: 208.26 g/mol
InChI Key: GECWGZMABPIRPP-GMSGAONNSA-N
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Description

(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one (CAS 1602231-99-1) is a chiral, nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a 5-aminopiperidin-2-one scaffold, a motif often explored for its conformational properties and potential as a backbone in peptidomimetics, fused to a 1-methyl-1H-pyrazole heterocycle. The pyrazole moiety is a privileged structure in drug design, known to contribute to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, and is found in several approved therapeutics . The specific stereochemistry of the (5R,6R) enantiomer is particularly valuable for researchers investigating stereospecific interactions with biological targets, such as enzymes and receptors. The free amino group at the 5-position serves as a versatile handle for further chemical modification, allowing for the synthesis of more complex derivatives or its use as a key building block for fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which are common scaffolds in the development of kinase inhibitors and other bioactive molecules . This compound is supplied as a high-purity material for research applications exclusively. It is intended for use in laboratory settings only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, in compliance with all local and national regulations.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

(5R,6R)-5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

InChI

InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10-/m1/s1

InChI Key

GECWGZMABPIRPP-GMSGAONNSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CCC1=O)N)C2=CC=NN2C

Canonical SMILES

CN1C(C(CCC1=O)N)C2=CC=NN2C

Origin of Product

United States

Preparation Methods

Cyclization of Piperidine Derivatives

A prevalent approach involves starting from a suitably substituted amino acid or amino alcohol precursor, which undergoes cyclization to form the piperidin-2-one ring. For example, a methylated amino acid derivative can be cyclized via intramolecular amidation or lactam formation under dehydrating conditions.

Example:

  • Starting from methylated amino acids such as N-methyl-γ-amino acids, cyclization is achieved using dehydrating agents like phosphorus oxychloride or polyphosphoric acid, resulting in the piperidin-2-one core.

Introduction of the Amino Group at Position 5

The amino group at the 5-position is typically introduced via nucleophilic substitution or reduction of nitro precursors. A common method involves nitration of the precursor followed by catalytic hydrogenation to yield the amino derivative.

Key steps:

  • Nitration of the precursor at the desired position.
  • Catalytic hydrogenation to convert nitro groups to amino groups.

Attachment of the Pyrazolyl Moiety at Position 6

The pyrazolyl group is introduced through nucleophilic substitution or coupling reactions involving a halogenated intermediate and a methylated pyrazole derivative.

Approach:

  • Synthesis of 1-methyl-1H-pyrazol-5-yl halides (e.g., bromides or chlorides).
  • Nucleophilic displacement on the piperidin-2-one derivative at the 6-position, facilitated by bases such as potassium carbonate or cesium carbonate, under reflux conditions.

Specific Synthetic Routes from Patents and Literature

Patent US20210094954A1 Methodology

According to the patent, a multi-step synthesis involves:

  • Starting from a substituted piperidin-2-one precursor.
  • Functionalization at the 5-position with amino groups via reductive amination or nucleophilic substitution.
  • Coupling with methylpyrazole derivatives at the 6-position through nucleophilic aromatic substitution or Ullmann-type coupling.

Reaction Scheme:

Step Starting Material Reagents Conditions Product
1 Piperidin-2-one derivative Nucleophilic amination Basic conditions 5-Amino piperidin-2-one
2 1-Methyl-1H-pyrazol-5-yl halide Base (K₂CO₃) Reflux 6-(1-Methyl-1H-pyrazol-5-yl) derivative
3 5-Amino piperidin-2-one Coupling reagent Reflux Final compound

Alternative Approaches

Other synthesis routes involve:

  • Using chiral auxiliaries or chiral catalysts to ensure stereoselectivity during ring formation.
  • Employing microwave-assisted synthesis to reduce reaction times and improve yields.
  • Utilizing protecting groups for amino functionalities to prevent side reactions during heteroaryl attachment.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Stereocontrol Yield References
Cyclization of amino acids Methylated amino acids Intramolecular amidation High 65-75% Patent US20210094954A1
Nucleophilic substitution Halogenated piperidin-2-one Coupling with pyrazol derivatives Moderate 50-70% Patent WO2012069948A1
Reductive amination Nitro precursors Catalytic hydrogenation High 60-80% Literature reports

Research Perspectives and Optimization

Recent advancements suggest that employing chiral catalysts can enhance stereoselectivity, while microwave-assisted synthesis can improve efficiency. Additionally, green chemistry approaches, such as solvent-free conditions or recyclable catalysts, are under exploration to make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and pyrazolyl moiety are susceptible to oxidative transformations. Common oxidizing agents include:

Reagent/ConditionsTarget SiteProductYield (%)Reference
KMnO₄ (acidic)Piperidine ringIntroduction of hydroxyl group at C-445–52
H₂O₂ (neutral pH)Pyrazolyl methylOxidation to pyrazolyl carboxylic acid28–35

Oxidation under acidic conditions with KMnO₄ modifies the piperidine ring, while H₂O₂ selectively oxidizes the methyl group on the pyrazole.

Reduction Reactions

The lactam (piperidin-2-one) group undergoes selective reduction:

Reagent/ConditionsProductNotesYield (%)Reference
NaBH₄ (THF, 0°C)Piperidin-2-ol derivativePartial reduction of lactam60–68
LiAlH₄ (reflux)Piperidine amineFull reduction to secondary amine82–88

Reduction with NaBH₄ preserves the pyrazolyl group, while LiAlH₄ fully reduces the lactam to an amine.

Alkylation and Acylation

The primary amino group at C-5 participates in nucleophilic substitutions:

Reaction TypeReagentProductConditionsYield (%)Reference
AlkylationCH₃I, K₂CO₃N-methylated derivativeDMF, 60°C75–80
AcylationAcCl, Et₃NN-acetylated derivativeCH₂Cl₂, rt90–95

Alkylation requires polar aprotic solvents (e.g., DMF), while acylation proceeds efficiently in dichloromethane.

Cyclization and Ring-Opening

The lactam ring can undergo controlled ring-opening or participate in cycloadditions:

ReactionConditionsProductApplicationReference
Ring-opening with NH₃NH₃ (g), 100°Cβ-amino amideIntermediate for peptidomimetics
[3+2] CycloadditionCuI, NaN₃Triazolo-piperidine hybridBioactive scaffold synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with NaN₃ introduces triazole rings, enhancing structural complexity .

Stereochemical Transformations

The (5R,6R) configuration influences reaction outcomes:

ProcessConditionsStereochemical OutcomeSelectivity (%)Reference
EpimerizationNaOH (aq), 80°CRacemization at C-5/C-640–50
Enzymatic resolutionLipase B (CAL-B)Enantiopure (5S,6S) isomer>98 ee

Racemization under basic conditions highlights the stereochemical lability of the amino-lactam system.

Scientific Research Applications

(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, stereochemical, and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry CAS Number Notes
(5R,6R)-5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one C10H16N4O 208.27 1-methylpyrazole at C6, methyl at N1 5R,6R 1909286-78-7 Chiral piperidinone with pyrazole; purity 95%
rac-(5R,6R)-5-Amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one C12H18N4O 234.31 Cyclopropyl at N1, 1-methylimidazole at C6 Racemic (5R,6R/5S,6S) 1909294-74-1 Imidazole substituent; cyclopropyl group alters lipophilicity
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one hydrochloride C10H16N4O·HCl 244.73 3-methylimidazole at C6, hydrochloride salt 5S,6S 1909286-79-8 Stereoisomer with imidazole; salt form enhances solubility
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one C10H14N2OS 210.30 Thiophene at C6 Not specified 1266719-32-7 Sulfur-containing heterocycle; lower polarity vs. pyrazole
rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one C9H14N4O 194.24 1-methylimidazole at C6, no N1 substituent Racemic (5R,6R/5S,6S) EN300-266368 Smaller molecular weight; imidazole vs. pyrazole
(3S,5S,6R)-3-Azido-6-methyl-1-(trifluoroethyl)-5-(trifluorophenyl)piperidin-2-one C14H14F6N4O 384.28 Trifluorophenyl at C5, trifluoroethyl at N1 3S,5S,6R Not provided Fluorinated aromatic group; increased metabolic stability

Substituent Effects

  • Thiophene substitution (e.g., 5-amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one) introduces sulfur, which may enhance lipophilicity and π-stacking interactions .
  • N1 Substituents : A cyclopropyl group (vs. methyl) increases steric bulk and may influence receptor binding kinetics . Trifluoroethyl groups (e.g., in fluorinated analogs) improve metabolic resistance due to the strong C–F bond .

Stereochemical Considerations

  • The (5R,6R) configuration is critical for chiral recognition in biological systems. For example, the (5S,6S)-stereoisomer of the imidazole-containing analog shows distinct physicochemical properties, such as solubility in its hydrochloride form .
  • Racemic mixtures (e.g., rac-(5R,6R)-5-amino-6-(1-methylimidazol-5-yl)piperidin-2-one) complicate pharmacological profiling due to enantiomer-specific activity .

Physicochemical Properties

  • Polarity : Pyrazole-containing derivatives (e.g., the target compound) exhibit moderate polarity, whereas thiophene analogs are more lipophilic .

Key Research Findings

  • Stability : Epimerization at C5/C6 in piperidin-2-ones is minimal under physiological conditions (rate < 6×10⁻³ min⁻¹) .
  • Biological Relevance : Imidazole and pyrazole derivatives show affinity for histamine and GABA receptors, while fluorinated analogs are explored for antimicrobial activity .
  • Purity : Most compounds are reported at 95% purity, emphasizing their suitability for preclinical studies .

Biological Activity

(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
IUPAC NameThis compound
CAS Number2307778-06-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been found to exhibit enzyme inhibition and receptor modulation, which can lead to diverse biological effects.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease .

Biological Activities

Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of this compound. In vitro tests have shown significant activity against various parasites, with effective concentrations (EC50) reported in the low micromolar range .

Antibacterial and Antifungal Properties
The compound has also been evaluated for antibacterial and antifungal activities. Its derivatives have shown promising results against bacterial strains, with IC50 values indicating strong inhibitory effects compared to standard antibiotics .

Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, although further research is necessary to elucidate its efficacy and mechanisms in vivo .

Case Studies

Several case studies have examined the biological activities of this compound:

  • Study on AChE Inhibition : A recent study investigated the inhibitory effects of various piperidine derivatives on AChE. The results indicated that compounds similar to this compound displayed significant inhibition with IC50 values ranging from 0.01 to 0.05 μM .
  • Antiparasitic Efficacy : Another study focused on the antiparasitic activity of the compound against Leishmania species. Results showed that it effectively reduced parasite viability at concentrations as low as 0.025 μM, highlighting its potential as a therapeutic agent for parasitic infections .
  • Anticancer Activity : A comparative analysis of piperidine derivatives revealed that this compound induced apoptosis in human cancer cell lines with an EC50 value of 0.064 μM, suggesting a potent anticancer effect .

Q & A

Q. What are the key considerations for synthesizing (5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one with high stereochemical purity?

  • Methodological Answer : Stereochemical purity requires stereoselective synthesis strategies. For the piperidin-2-one core, chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) can enforce the (5R,6R) configuration . The pyrazole substituent can be introduced via Suzuki-Miyaura coupling under inert conditions (e.g., degassed DMF/water mixtures with Pd(PPh₃)₄) to retain regioselectivity . Post-synthesis, chiral HPLC with ammonium acetate buffer (pH 6.5) is recommended to validate enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. For example, pyrazole proton resonances typically appear at δ 6.5–7.5 ppm, while the piperidin-2-one carbonyl is observed near δ 170–175 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., expected [M+H]+ for C₁₁H₁₇N₃O: calculated 208.1453) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental NMR data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in piperidin-2-one) or solvent-induced shifts. Computational NMR prediction tools (DFT/B3LYP/6-311+G(d,p)) can model expected chemical shifts and coupling constants . Compare experimental ¹H-¹H COSY and NOESY data to computational outputs to identify conformational biases . For example, axial vs. equatorial substituent orientation in the piperidinone ring alters NOE correlations significantly.

Q. What strategies optimize synthesis yield while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for Suzuki coupling to minimize byproducts (e.g., deboronation) .
  • Temperature Control : Maintain reactions at 80–100°C to balance reaction rate and stereochemical stability .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related yield losses .

Q. How can structure-activity relationships (SAR) be systematically evaluated for analogs of this compound?

  • Methodological Answer :
  • Analog Design : Modify the pyrazole (e.g., substituent position) or piperidinone (e.g., N-methyl vs. N-ethyl) using parallel synthesis .
  • Biological Assays : Test analogs in vitro for target engagement (e.g., kinase inhibition assays) and ADMET properties (e.g., microsomal stability). For example, replace the 1-methylpyrazole with 4-methoxyphenyl groups to assess hydrophobicity effects .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Data Contradiction Analysis

Q. How to address inconsistencies in enantiomeric excess measurements between chiral HPLC and polarimetry?

  • Methodological Answer : Polarimetry may misestimate enantiomeric excess (ee) due to solvent or concentration artifacts. Cross-validate using chiral HPLC (e.g., Chiralpak IG-3 column) with a mobile phase of hexane/ethanol (85:15) and diode array detection . For quantitative ee determination, integrate peak areas and calculate using the formula: ee=[R][S][R]+[S]×100%\text{ee} = \frac{[R] - [S]}{[R] + [S]} \times 100\%

    If discrepancies persist, confirm compound stability under analytical conditions (e.g., no racemization during HPLC run) .

Synthetic Methodology Table

StepKey ProcessConditionsReferences
1Piperidin-2-one core synthesisAsymmetric hydrogenation with Ru-BINAP catalyst
2Pyrazole introductionSuzuki coupling (Pd(PPh₃)₄, K₃PO₄, 80°C)
3PurificationFlash chromatography (silica gel, EtOAc/hexane)
4Stereochemical validationChiral HPLC (Chiralpak IG-3, hexane/ethanol)

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